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Aps-2-79

KSR2 binding affinity ATP-biotin competition structure-activity relationship

APS-2-79 (hydrochloride salt; CAS 2002381-31-7) is a quinazoline-based small molecule that functions as a Kinase Suppressor of Ras (KSR)-dependent antagonist of RAF-mediated MEK phosphorylation. Unlike conventional ATP-competitive kinase inhibitors, APS-2-79 binds directly to the KSR2 active site within the KSR2–MEK1 complex (IC50 = 120 ± 23 nM by ATP-biotin competition assay), stabilizing KSR2 in an inactive conformational state that prevents RAF heterodimerization and downstream MAPK signaling.

Molecular Formula C23H22ClN3O3
Molecular Weight 423.9 g/mol
CAS No. 2002381-31-7
Cat. No. B15610917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAps-2-79
CAS2002381-31-7
Molecular FormulaC23H22ClN3O3
Molecular Weight423.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H
InChIKeyLIXKSHWZJNNZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APS-2-79 (CAS 2002381-31-7) Procurement Guide: KSR-Dependent MAPK Antagonist for Ras-Mutant Cancer Research


APS-2-79 (hydrochloride salt; CAS 2002381-31-7) is a quinazoline-based small molecule that functions as a Kinase Suppressor of Ras (KSR)-dependent antagonist of RAF-mediated MEK phosphorylation [1]. Unlike conventional ATP-competitive kinase inhibitors, APS-2-79 binds directly to the KSR2 active site within the KSR2–MEK1 complex (IC50 = 120 ± 23 nM by ATP-biotin competition assay), stabilizing KSR2 in an inactive conformational state that prevents RAF heterodimerization and downstream MAPK signaling [1][2]. The compound was discovered through a rational design strategy guided by KSR mutations that selectively suppress oncogenic Ras signaling [1].

Why APS-2-79 Cannot Be Substituted by Generic RAF, MEK, or ATP-Competitive KSR Inhibitors


APS-2-79 occupies a unique mechanistic niche that renders it non-interchangeable with other MAPK pathway inhibitors. Direct RAF inhibitors (e.g., dabrafenib) and MEK inhibitors (e.g., trametinib) act on enzymatic active sites irrespective of KSR status, while the ATP-competitive KSR binder ASC24 fails to antagonize KSR-dependent MEK phosphorylation because mere catalytic site blockade is insufficient to suppress scaffold-mediated signaling [1]. APS-2-79, by contrast, functions as a conformational stabilizer of the inactive KSR state—a mechanism that disrupts the macromolecular assembly of RAF–KSR–MEK signalosomes [1]. Even the closest structural analog, APS-3-77 (differing by a single methyl group), lacks meaningful KSR2 binding affinity (IC50 ≈ 10,000 nM vs. 120 nM for APS-2-79) [2]. These mechanistic distinctions produce divergent cellular phenotypes: only APS-2-79 demonstrates KSR-dependent activity abrogated by the KSR2(A690F) mutant, and only APS-2-79 confers Ras-mutant-selective synergy with clinical MEK inhibitors [1].

APS-2-79 Quantitative Differentiation Evidence Against Closest Comparators


KSR2 Binding Affinity: APS-2-79 vs. Closest Structural Analog APS-3-77 (~83-Fold Difference)

APS-2-79 binds KSR2 within the KSR2–MEK1 complex with an IC50 of 120 ± 23 nM, whereas its closest structural analog APS-3-77—differing by a single methyl substitution on the phenyl ring—exhibits an IC50 of approximately 10,000 nM (1.00E+4 nM) in the identical ATP-biotin competition assay [1]. This represents an ~83-fold difference in target engagement affinity, establishing that even minor structural modifications to the quinazoline scaffold abolish KSR2 binding. Both IC50 values were derived from the same assay conditions: purified hKSR2–rMEK1 complex, buffer containing 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, and 2% DMSO, with n = 2 biological replicates [1].

KSR2 binding affinity ATP-biotin competition structure-activity relationship

KSR-Dependent Mechanism of Action: APS-2-79 Distinguished from Direct RAF Inhibitor Dabrafenib

APS-2-79 demonstrates strict KSR-dependence: its activity is completely abrogated when KSR is absent or when the KSR2(A690F) active-site mutant is used in vitro, confirming that MAPK signaling suppression derives from direct KSR targeting [1]. In contrast, the clinical RAF inhibitor dabrafenib remains fully active irrespective of KSR mutational status, because dabrafenib directly inhibits BRAF kinase activity rather than the KSR scaffold [1]. Furthermore, APS-2-79 lacks direct inhibitory activity against recombinant BRAF, CRAF, or cellular BRAF(V600E) at concentrations up to 5 μM, as confirmed by ATP-biotin competition and RAF phosphorylation assays [1].

KSR-dependent antagonism RAF inhibitor comparison KSR2(A690F) mutant

Functional Antagonism: APS-2-79 vs. ATP-Competitive KSR Binder ASC24 — Conformational Stabilization Matters

The ATP-competitive KSR binder ASC24 occupies the KSR active site but—unlike APS-2-79—fails to antagonize KSR-dependent MEK phosphorylation by RAF in reconstituted in vitro assays [1]. This demonstrates that inhibition of KSR catalytic activity alone is insufficient to block MAPK signal transduction through the KSR scaffold [1][2]. APS-2-79, by stabilizing a distinct inactive conformational state of KSR2, achieves functional antagonism that ASC24 cannot: it impedes KSR2–BRAF(F667E) dimerization as measured by bio-layer interferometry (no detectable association in the presence of 25 μM APS-2-79, compared to a Kd of 1.99 ± 0.09 μM for the uninhibited KSR2–MEK1/BRAF(F667E) interaction) [1].

KSR inactive state stabilization scaffold antagonism ASC24 comparison

Ras-Mutant-Selective Synergy with MEK Inhibitors: APS-2-79 vs. APS-3-77 in Combination with Trametinib

APS-2-79 synergizes with the clinical MEK inhibitor trametinib selectively in K-Ras-mutant cell lines (HCT-116, A549) but not in BRAF-mutant lines (SK-MEL-239, A375), as quantified by Bliss independence scoring across full concentration matrices [1]. Specifically, APS-2-79 (at 1 μM) produces an approximately twofold enhancement in the IC90 of trametinib on ERK phosphorylation (pERK) in HCT-116 cells, with no corresponding shift observed in SK-MEL-239 cells [1]. In contrast, the negative control analog APS-3-77 failed to demonstrate any Ras-mutant-specific synergy with trametinib across the same panel of cell lines (n = 5 Ras-mutant vs. n = 5 RAF-mutant lines; P < 0.005 by two-tailed unpaired t-test for APS-2-79 vs. APS-3-77) [1][2]. This synergy extends to multiple MEK inhibitors including binimetinib, PD0325901, and AZD6244 (selumetinib) [2].

Ras-mutant selectivity MEK inhibitor synergy Bliss independence score trametinib combination

Kinome-Wide Selectivity: APS-2-79 vs. APS-3-77 Differential Off-Target Profiles at 1 μM

Kinome-wide profiling of APS-2-79 and APS-3-77 (both tested at 1 μM against a panel of 246 human kinases) revealed partially overlapping but distinct inhibitory profiles [1]. APS-2-79 lacks direct inhibitory activity against the highly homologous RAF family kinases (BRAF, CRAF, BRAF V600E) and against MEK1 or ERK2, as confirmed by ATP-biotin competition assays across a concentration range of 78 nM to 5 μM [1][2]. However, both compounds exhibit off-target activity against a subset of kinases including YES1, ERBB4, FGR (near-equal sensitivity), and CSK, HCK, MERTK (variable sensitivity) [1]. The kinome profiling data are available in Supplementary Table 1 of the primary publication [1]. The modest selectivity profile represents a known limitation of APS-2-79 as a first-generation tool compound; researchers requiring high kinase selectivity should verify findings with genetic KSR knockout or knockdown controls [1].

kinome profiling selectivity off-target activity KSR specificity

Quinazoline Scaffold Selectivity: APS-2-79 vs. Sarcatinib and Lapatinib in Ras-Mutant Synergy

APS-2-79, sarcatinib, and lapatinib share a quinazoline core scaffold, yet their primary targets and cellular synergy profiles differ fundamentally. In combination with trametinib, only APS-2-79 demonstrated selective synergy in Ras-mutant cell lines (HCT-116, A549) relative to RAF-mutant lines (A375, SK-MEL-239), as quantified by absolute Bliss scores [1]. Neither sarcatinib (a SRC-family inhibitor) nor lapatinib (a HER2/EGFR inhibitor) showed Ras-mutant-selective synergy with trametinib, despite their shared quinazoline chemotype [1]. This establishes that the KSR2-targeting activity of APS-2-79—not merely its quinazoline scaffold—drives Ras-mutant-selective synergy, and that structurally similar quinazoline kinase inhibitors cannot substitute for APS-2-79 in KSR-focused research [1].

quinazoline selectivity Ras-mutant synergy sarcatinib lapatinib trametinib combination

APS-2-79 Best-Fit Research Application Scenarios Based on Quantitative Differentiation Evidence


KSR Scaffold Function Dissection in Ras-Mutant vs. RAF-Mutant Isogenic Cell Models

APS-2-79 is optimally deployed in experiments requiring selective pharmacological ablation of KSR scaffold function without concomitant RAF or MEK inhibition. Based on its demonstrated KSR-dependence (inactive against KSR2(A690F) mutant and in KSR-null backgrounds), researchers should use APS-2-79 at 1–5 μM in parallel with: (i) APS-3-77 as a negative binding control, and (ii) genetic KSR knockout/knockdown to confirm on-target effects [1]. The 83-fold affinity differential between APS-2-79 (IC50 = 120 nM) and APS-3-77 (IC50 ≈ 10,000 nM) provides a robust experimental window for KSR2 target engagement studies [2].

Combination Therapy Screening: MEK Inhibitor Synergy in KRAS-Mutant Cancer Cell Panels

APS-2-79 is uniquely suited for combination screens with clinical MEK inhibitors (trametinib, binimetinib, PD0325901, selumetinib) in KRAS-mutant cancer cell lines. Evidence demonstrates that APS-2-79 at 1 μM produces a ~twofold IC90 enhancement of trametinib on pERK in HCT-116 cells, selectively in Ras-mutant but not BRAF-mutant contexts [1]. Researchers should employ full concentration matrices (APS-2-79: 100–3,000 nM; MEK inhibitor: 0.01–100 nM) with Bliss independence or Chou-Talalay combination index analysis to quantify synergy [1]. APS-3-77 must be included as a negative control to confirm KSR-dependence of any observed synergy [1].

Structural Biology: KSR2–MEK1 Complex Crystallography and Cryo-EM Studies

APS-2-79 has been co-crystallized with the KSR2–MEK1 complex, revealing a unique inactive conformational state distinct from the ATP-bound conformation. Structural data (PDB available) show that APS-2-79 binding induces perturbations at the KSR2 dimer interface (residues Trp685 and His686) that impede RAF heterodimerization [1]. This makes APS-2-79 an essential tool for structural studies aimed at understanding conformational switching in pseudokinase scaffolds and for structure-based drug design targeting the KSR inactive state [1].

Negative Feedback Antagonism Studies in Adaptive Resistance to MEK Inhibitors

APS-2-79 is the first and only commercially available compound that antagonizes MEK inhibitor-induced release of negative feedback signaling through KSR. Mechanistic evidence shows that APS-2-79 impairs the assembly of higher-order RAF–KSR–MEK signalosomes that are triggered by MEK inhibitor treatment, thereby preventing rebound ERK phosphorylation [1]. Researchers investigating adaptive resistance mechanisms to MEK inhibitors in KRAS-mutant cancers should employ APS-2-79 at 250 nM – 1 μM in time-course pERK and pMEK monitoring experiments, using the dimer-deficient KSR(R718H) mutant as a genetic comparator [1].

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